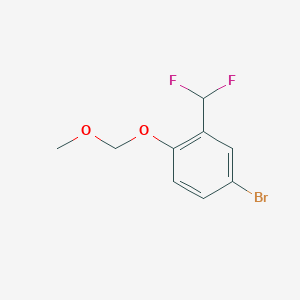
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene, also known as BDFM, is a chemical compound with a molecular formula of C9H8BrF2O3. It is a white crystalline powder that is widely used in scientific research as a tool for investigating various biochemical and physiological processes. BDFM is a relatively new compound, first synthesized in 2011, and has since gained popularity in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene involves its ability to bind to specific enzymes and inhibit their activity. This compound is a potent inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting histone deacetylases, this compound can alter gene expression patterns and potentially affect cellular processes such as cell growth and differentiation. This compound also inhibits lysine-specific demethylase 1, which is involved in the regulation of gene expression through the removal of methyl groups from specific lysine residues on histone proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, particularly in the context of cancer research. Studies have demonstrated that this compound can inhibit the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is a key factor in the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene in laboratory experiments is its specificity for certain enzymes and proteins. By selectively inhibiting these targets, researchers can gain insights into the specific roles that these enzymes play in various cellular processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical inhibitors. However, one limitation of using this compound is its relatively short half-life, which can make it challenging to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research involving 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene. One area of interest is the development of this compound-based therapies for cancer and other diseases. By targeting specific enzymes and proteins, this compound has the potential to be a highly effective treatment option for a variety of conditions. Additionally, further research is needed to better understand the mechanisms behind this compound's effects and to identify new targets for its inhibition. Overall, this compound represents a promising tool for scientific research and has the potential to make significant contributions to our understanding of various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene involves a multi-step process that begins with the reaction of 4-bromo-2-fluorophenol with difluoromethyl 2-methoxyacetate in the presence of a base. The resulting intermediate is then reacted with methanol and a base to yield the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting with standard equipment and reagents.
Aplicaciones Científicas De Investigación
4-Bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of this compound is as a tool for investigating the role of specific proteins and enzymes in various cellular processes. This compound is a potent inhibitor of several key enzymes, including histone deacetylases and lysine-specific demethylase 1, which play important roles in gene expression and epigenetic regulation. By inhibiting these enzymes, this compound can help researchers better understand the mechanisms behind various diseases and disorders.
Propiedades
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-(methoxymethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYYOSDUFKMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)
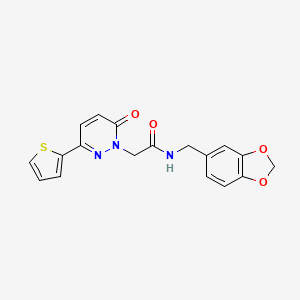
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)
![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)
![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)
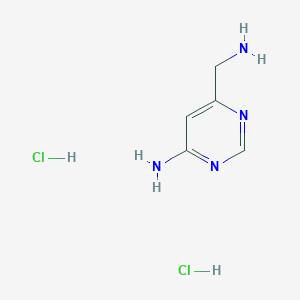
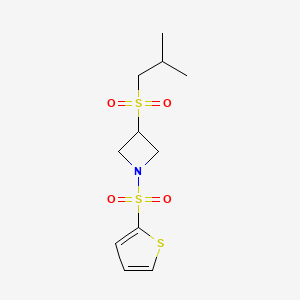
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
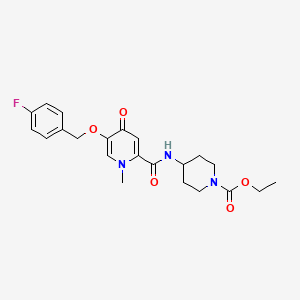
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide](/img/structure/B2675730.png)